molecular formula C22H25F3N4O2 B10913759 N-(2,3-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(2,3-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10913759
M. Wt: 434.5 g/mol
InChI Key: ACEJTWFCDFRNAB-UHFFFAOYSA-N
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Description

N~1~-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound characterized by its unique structural features, including a pyrazolopyridine core and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of the Propanamide Moiety: This step usually involves amide bond formation through coupling reactions, often facilitated by reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is crucial to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents like bromine or iodine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, N1-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other materials.

Mechanism of Action

The mechanism of action of N1-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(METHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
  • N~1~-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(CHLORO)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in N1-(2,3-DIMETHYLPHENYL)-3-[2-ISOBUTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H25F3N4O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C22H25F3N4O2/c1-13(2)11-28-12-16-17(22(23,24)25)10-20(31)29(21(16)27-28)9-8-19(30)26-18-7-5-6-14(3)15(18)4/h5-7,10,12-13H,8-9,11H2,1-4H3,(H,26,30)

InChI Key

ACEJTWFCDFRNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC(C)C)C(F)(F)F)C

Origin of Product

United States

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